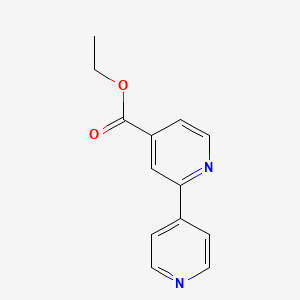![molecular formula C13H15BrN2O2 B1440470 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide CAS No. 1138445-76-7](/img/structure/B1440470.png)
2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide
Vue d'ensemble
Description
“2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” is a chemical compound used in scientific research. It has a molecular weight of 311.17 and a molecular formula of C13H15BrN2O2 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” is defined by its molecular formula, C13H15BrN2O2 . This indicates that it contains 13 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” are characterized by its molecular weight (311.17) and molecular formula (C13H15BrN2O2) . Unfortunately, specific properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Proteomics Research
2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide: is a specialty chemical used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins, understanding their interactions, and studying post-translational modifications.
Pharmaceutical Intermediates
The compound serves as an important raw material for pharmaceutical intermediates . It can be utilized in the synthesis of various pharmacologically active molecules. Its role as an intermediate allows for the introduction of the pyrrolidinylcarbonyl phenyl group into more complex molecules that may exhibit therapeutic effects.
Molecular Biology Research
In molecular biology, 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide could be used in the study of gene expression and function . It may be involved in chromatin immunoprecipitation (ChIP) assays or as a reagent in the preparation of samples for analysis by techniques such as PCR or electrophoresis.
Analytical Chemistry
This compound is relevant in analytical chemistry, where it may be used as a standard or reagent in various analytical methods . It could be part of the calibration process for instruments like HPLC or mass spectrometry, aiding in the accurate measurement of other substances.
Organic Synthesis
2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide: can be involved in organic synthesis reactions, such as nucleophilic substitution or free radical bromination . These reactions are fundamental in creating a variety of organic compounds, and the compound’s specific functional groups make it a versatile reagent.
Biochemistry Applications
In biochemistry, this compound might be used in enzyme assays or as a part of a buffer solution . It could also play a role in the study of metabolic pathways and enzyme kinetics, providing insights into biochemical processes.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-6-2-1-5-10(11)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBOUIDSQYZNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



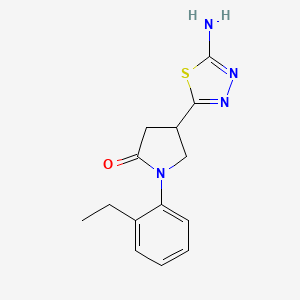
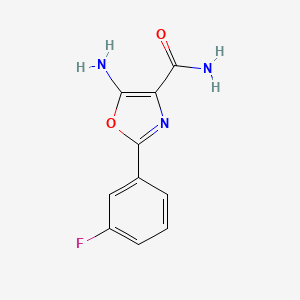
![N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine](/img/structure/B1440389.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B1440390.png)
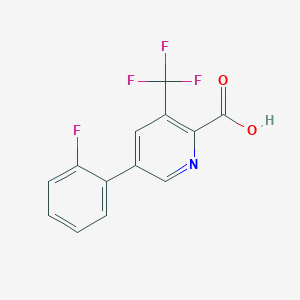
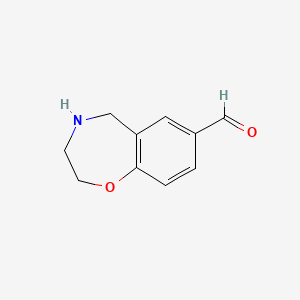
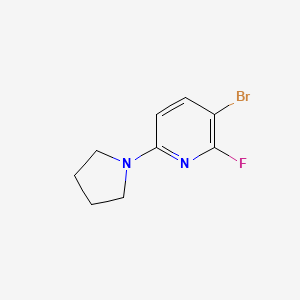
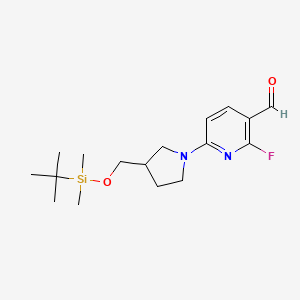
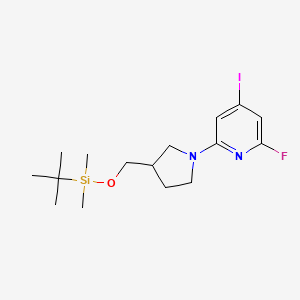
![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)
![Tert-butyl 2-(3,4-dimethylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)
![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide](/img/structure/B1440405.png)
![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)
